molecular formula C14H15NO4 B12890904 5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran CAS No. 56897-21-3

5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran

Cat. No.: B12890904
CAS No.: 56897-21-3
M. Wt: 261.27 g/mol
InChI Key: IBSQDPUQMWGLBK-UHFFFAOYSA-N
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Description

5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. The compound features a benzofuran core with a nitro group at the 2-position and a hex-5-en-1-yloxy substituent at the 5-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the nitro group and the hex-5-en-1-yloxy substituent. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    Preparation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Alkylation: The hex-5-en-1-yloxy substituent is introduced through alkylation reactions, often using alkyl halides and a base.

Industrial Production Methods

Industrial production of 5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized benzofurans.

    Substitution: The compound can participate in substitution reactions, where the hex-5-en-1-yloxy group or the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions include various functionalized benzofurans, such as amino-substituted benzofurans or other alkylated derivatives.

Scientific Research Applications

5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    bis(Hex-5-en-1-yloxy)(dimethyl)silane: Similar in structure but with different functional groups.

    1-bromo-4-(hex-5-en-1-yloxy)benzene: Shares the hex-5-en-1-yloxy group but has a bromine atom instead of a nitro group.

Uniqueness

5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran is unique due to its specific combination of a benzofuran core, a nitro group, and a hex-5-en-1-yloxy substituent. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

56897-21-3

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-hex-5-enoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C14H15NO4/c1-2-3-4-5-8-18-12-6-7-13-11(9-12)10-14(19-13)15(16)17/h2,6-7,9-10H,1,3-5,8H2

InChI Key

IBSQDPUQMWGLBK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

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